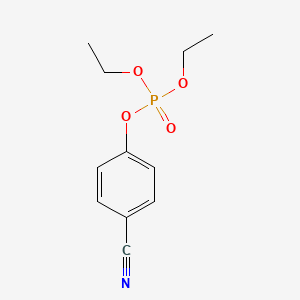
2,3,6-Triphenylcyclohex-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Triphenylcyclohex-3-en-1-amine: is an organic compound characterized by a cyclohexene ring substituted with three phenyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Triphenylcyclohex-3-en-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of triphenylmethane derivatives with amine sources under acidic or basic conditions to facilitate the formation of the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to drive the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Triphenylcyclohex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2,3,6-Triphenylcyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,6-Triphenylcyclohex-3-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and amine functionality play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in photoelectrochemical applications.
Triphenylamine: Commonly used in the synthesis of fluorescent probes and other organic materials.
Uniqueness: 2,3,6-Triphenylcyclohex-3-en-1-amine is unique due to its specific cyclohexene ring structure with three phenyl groups, which imparts distinct chemical and physical properties compared to other triphenyl derivatives.
Properties
CAS No. |
6270-90-2 |
|---|---|
Molecular Formula |
C24H23N |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,3,6-triphenylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C24H23N/c25-24-22(19-12-6-2-7-13-19)17-16-21(18-10-4-1-5-11-18)23(24)20-14-8-3-9-15-20/h1-16,22-24H,17,25H2 |
InChI Key |
XKAIWBRFASGYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(C(C1C2=CC=CC=C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


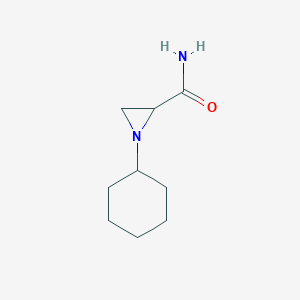
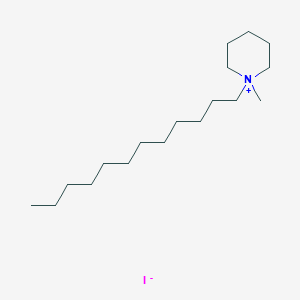
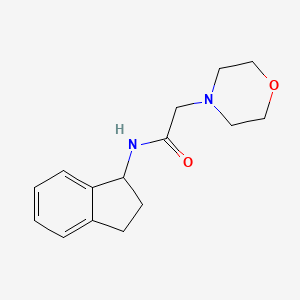
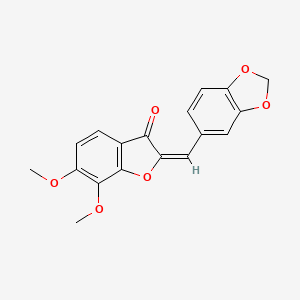
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
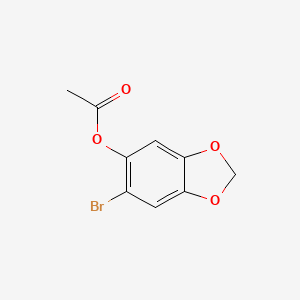
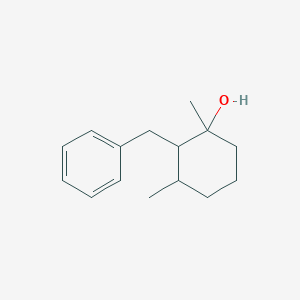
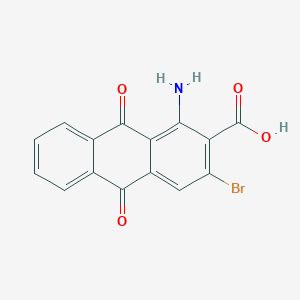
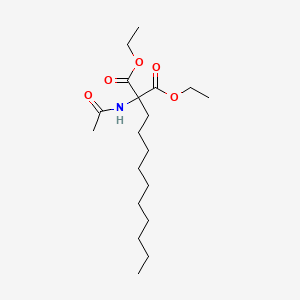

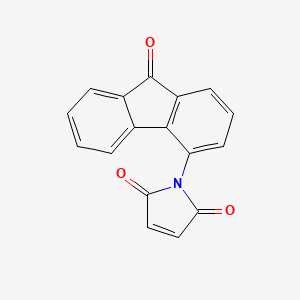
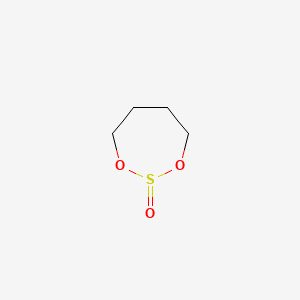
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
